Celgosivir

Description

Properties

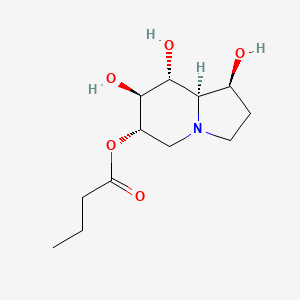

IUPAC Name |

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJGLYIJVSDQAE-VWNXEWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153153 | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121104-96-9 | |

| Record name | Celgosivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121104-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celgosivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celgosivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celgosivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CELGOSIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Celgosivir's Mechanism of Action on Viral Glycoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir, an oral prodrug of the natural iminosugar castanospermine, is a host-targeting antiviral agent with broad-spectrum activity against a range of enveloped viruses.[1][2] Its primary mechanism of action involves the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidase I, a key enzyme in the N-linked glycoprotein processing pathway.[1][3] By disrupting the proper folding and maturation of viral envelope glycoproteins, Celgosivir effectively hinders the assembly and release of infectious virions. This guide provides an in-depth technical overview of Celgosivir's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of α-Glucosidase I

The antiviral activity of Celgosivir is not directed at the virus itself, but rather at a crucial host cellular process that many enveloped viruses depend upon for replication. Celgosivir is rapidly converted in vivo to its active form, castanospermine, which acts as a potent inhibitor of ER α-glucosidase I.[1][2][4]

2.1 The N-Linked Glycosylation Pathway

Viral envelope glycoproteins, like many host proteins, undergo post-translational modification in the ER. A critical step is N-linked glycosylation, where a pre-formed oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to asparagine residues of the nascent polypeptide chain. For the glycoprotein to fold correctly, it must enter the calnexin/calreticulin (CNX/CRT) cycle. This requires the sequential trimming of the terminal glucose residues by two resident ER enzymes: α-glucosidase I and II.[5]

-

α-Glucosidase I removes the terminal α-1,2-linked glucose residue.

-

α-Glucosidase II removes the subsequent two α-1,3-linked glucose residues.

The resulting monoglucosylated glycoprotein is then recognized and bound by the ER chaperones calnexin and calreticulin, which facilitate its correct folding.

2.2 Celgosivir's Point of Intervention

Celgosivir (as castanospermine) inhibits α-glucosidase I, preventing the removal of the first terminal glucose residue.[1][3] This disruption has several downstream consequences:

-

Prevention of Chaperone Interaction: The unprocessed, triglucosylated high-mannose glycans on the viral glycoproteins cannot be recognized by the calnexin/calreticulin chaperones.[6]

-

Protein Misfolding: Without the assistance of these chaperones, the viral glycoproteins are unable to achieve their correct tertiary and quaternary structures.[7][8] This leads to the accumulation of misfolded proteins in the ER. For instance, in Dengue virus (DENV), Celgosivir treatment leads to the misfolding and ER accumulation of the non-structural protein 1 (NS1).[8]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR.[8][9]

-

Inhibition of Virion Assembly and Egress: The improperly folded glycoproteins are either retained in the ER and targeted for degradation or are incorporated into virions that are non-infectious. This ultimately leads to a significant reduction in the yield of infectious viral particles.[10]

The following diagram illustrates Celgosivir's mechanism of action within the N-linked glycosylation pathway.

Caption: Celgosivir inhibits α-glucosidase I, halting glycoprotein processing and leading to misfolding.

Quantitative Data Summary

The efficacy of Celgosivir has been evaluated in numerous in vitro and in vivo studies against a variety of viruses.

Table 1: In Vitro Antiviral Activity of Celgosivir

| Virus Target | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Dengue Virus (DENV-1, 3, 4) | Various | - | < 0.7 | [11] |

| Dengue Virus (DENV-2) | Various | EC50 | 0.2 | [11] |

| Dengue Virus (DENV) | Primary Human Macrophages | EC50 | 5 | [4] |

| Hepatitis C Virus (HCV) (via BVDV surrogate) | MDBK | IC50 (Plaque Assay) | 16 | [11] |

| Hepatitis C Virus (HCV) (via BVDV surrogate) | MDBK | IC50 (CPE Assay) | 47 | [11] |

| Human Immunodeficiency Virus (HIV-1) | T cells | IC50 | 2.0 ± 2.3 | [11] |

| Bovine Viral Diarrhoea Virus (BVDV) | MDBK | IC50 | 1.27 | [11] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CPE: Cytopathic Effect.

Table 2: In Vivo Efficacy of Celgosivir in a Lethal Dengue Mouse Model (AG129)

| Dosing Regimen | Treatment Start | Outcome | Reference |

| 50 mg/kg (BID) for 5 days | Day 0 | 100% protection from lethal infection | [12] |

| 50 mg/kg (BID) for 5 days | 48h post-infection | Increased survival | [8][12] |

| 25 mg/kg (BID) for 3 days | Day 0 | Significant reduction in viremia | [13] |

| 33.3 mg/kg (TID) | - | Significant reduction in circulating viral load | [14] |

BID: Twice daily; TID: Three times daily.

Table 3: Pharmacokinetics of Castanospermine after Celgosivir Administration in Humans (CELADEN Trial)

| Parameter | Mean Value | Unit | Reference |

| Cmax (Peak Concentration) | 5727 (30.2 µM) | ng/mL | [4][15] |

| Cmin (Trough Concentration) | 430 (2.3 µM) | ng/mL | [4][15] |

| Half-life (t½) | 2.5 (± 0.6) | hours | [4][15] |

Data from a study with a 400 mg loading dose followed by 200 mg twice daily.[4]

Key Experimental Protocols

This section details the methodologies for critical experiments used to characterize the mechanism and efficacy of Celgosivir.

4.1 α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity in vitro.

-

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to enzyme activity.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

pNPG substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Celgosivir or other test compounds

-

Sodium carbonate (Na₂CO₃) for stopping the reaction

-

96-well microplate and reader

-

-

Procedure:

-

Prepare solutions of α-glucosidase (e.g., 0.1 U/mL) and pNPG (e.g., 1 mM) in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of Celgosivir to the test wells. Add buffer to control wells.

-

Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined by plotting percent inhibition against inhibitor concentration.[16][17]

-

4.2 Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of infectious virus plaques by 50% (PRNT50).

-

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques (localized areas of cell death) is inhibited by effective antiviral concentrations.

-

Materials:

-

Susceptible cell line (e.g., Vero, BHK-21)

-

Virus stock of known titer

-

Celgosivir

-

Culture medium (e.g., DMEM)

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet or other vital stain

-

-

Procedure:

-

Seed cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of Celgosivir in culture medium.

-

Pre-incubate the confluent cell monolayers with the Celgosivir dilutions for 1-2 hours.

-

Remove the medium and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and wash the cells.

-

Overlay the cells with the semi-solid medium containing the corresponding concentrations of Celgosivir.

-

Incubate the plates for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

-

Calculate the EC50 value as the drug concentration that reduces the plaque number by 50% compared to the untreated virus control.

-

The workflow for a typical plaque reduction assay is visualized below.

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

4.3 Analysis of Viral Glycoprotein Processing via Mass Spectrometry

Mass spectrometry (MS)-based glycoproteomics provides detailed, site-specific information on how Celgosivir affects glycan structures.[18]

-

Principle: Viral glycoproteins are isolated, digested into peptides, and analyzed by high-resolution MS to identify the composition and structure of glycans at specific glycosylation sites. Inhibition by Celgosivir would be expected to result in the detection of unprocessed high-mannose glycans retaining their terminal glucose residues.

-

Procedure Outline:

-

Sample Preparation: Infect cells with the virus in the presence or absence of Celgosivir. Lyse the cells and immunoprecipitate the target viral glycoprotein.

-

Protein Digestion: Perform in-gel or in-solution digestion of the isolated glycoprotein using a protease like trypsin to generate glycopeptides.

-

Glycopeptide Enrichment (Optional): Use techniques like hydrophilic interaction liquid chromatography (HILIC) to enrich for glycopeptides from the complex peptide mixture.

-

LC-MS/MS Analysis: Analyze the glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap). Employ fragmentation methods like HCD (for peptide sequence) and ETD/EThcD (to preserve the labile glycan structure) for detailed characterization.

-

Data Analysis: Use specialized software (e.g., Byonic, pGlyco) to search the MS/MS data against protein databases to identify the peptide sequence, glycosylation site, and the attached glycan composition. Compare the glycan profiles between treated and untreated samples to identify the accumulation of triglucosylated structures.[19][20]

-

Logical Relationships and Signaling

Celgosivir's primary action triggers a cascade of cellular events that culminate in an antiviral state. The relationship between these events is critical to its overall efficacy.

Caption: Logical cascade from Celgosivir treatment to reduced viral titer.

Conclusion and Future Directions

Celgosivir represents a compelling example of a host-targeting antiviral. Its mechanism, the inhibition of ER α-glucosidase I, disrupts a fundamental process required by numerous enveloped viruses for the proper folding of their surface glycoproteins.[3][21] This leads to impaired viral assembly and a reduction in infectious progeny. While robust preclinical data in both in vitro and in vivo models demonstrated significant antiviral activity, clinical trials in dengue patients did not show a significant reduction in viral load or fever.[22][23] This discrepancy has been attributed to factors such as the timing of treatment initiation and suboptimal dosing regimens.[24][25] Future research and development should focus on optimizing dosing strategies, exploring combination therapies, and applying this mechanism to other viral targets, such as SARS-CoV-2, where iminosugars have also shown inhibitory effects.[5][26] The detailed understanding of its core mechanism remains invaluable for the continued development of host-targeted antiviral therapeutics.

References

- 1. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. scispace.com [scispace.com]

- 6. Inhibition of cellular alpha-glucosidases results in increased presentation of hepatitis B virus glycoprotein-derived peptides by MHC class I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Item - Celgosivir reduces circulating virus in vivo immediately prior to normal time of death in untreated controls. - Public Library of Science - Figshare [plos.figshare.com]

- 15. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro α-glucosidase inhibitory assay [protocols.io]

- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 18. MS-Based Analysis of Viral Glycoproteomics - Creative Proteomics [creative-proteomics.com]

- 19. ovid.com [ovid.com]

- 20. Mass spectrometry analysis of protein glycosylation and viral infectivity - Clinical Laboratory int. [clinlabint.com]

- 21. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection. | Semantic Scholar [semanticscholar.org]

- 22. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. daneshyari.com [daneshyari.com]

- 26. The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey from a Bean to a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Origin of Celgosivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, an α-glucosidase I inhibitor, represents a compelling example of natural product drug discovery, originating from the seeds of the Australian chestnut tree, Castanospermum australe. This technical guide provides an in-depth exploration of the discovery of its parent compound, castanospermine, the subsequent development of Celgosivir, its mechanism of action, and a summary of its evaluation as a potential antiviral agent. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Discovery and Origin: From Castanospermum australe to Castanospermine

The story of Celgosivir begins with the isolation of its precursor, castanospermine, from the seeds of Castanospermum australe, a large leguminous tree native to the east coast of Australia. Castanospermine is a polyhydroxy alkaloid, specifically an indolizidine alkaloid, that was first isolated in 1981.[1] It is a potent inhibitor of several glucosidase enzymes.[1]

Initial Isolation of Castanospermine

Early methods for isolating castanospermine were often described as tedious and resulted in low yields.[2] A more efficient process was later developed to improve the overall yield and avoid the use of hazardous solvents like pyridine.[2]

Experimental Protocol: Isolation of Castanospermine from Castanospermum australe Seeds

The following protocol is a synthesis of described methods for the extraction and purification of castanospermine.[2][3]

Materials:

-

Mature seeds of Castanospermum australe

-

75% Ethanol or a 3:7 (v/v) mixture of water and 2-propanol

-

Soxhlet apparatus

-

Petroleum ether

-

Dowex 50W-X4 (H+) ion-exchange resin

-

2 N aqueous ammonium hydroxide

-

Distilled water

Procedure:

-

Extraction: Commercially available mature seeds of Castanospermum australe are ground. The ground material is then subjected to continuous extraction in a Soxhlet apparatus with a 75% ethanol solution or a 3:7 (v/v) mixture of water and 2-propanol for 24 hours.[2][3]

-

Concentration and Filtration: The resulting extract is concentrated in vacuo and then filtered to remove solid impurities.

-

Solvent Partitioning: The aqueous extract is washed with petroleum ether to remove lipophilic substances.

-

Ion-Exchange Chromatography: The aqueous extract is then subjected to column chromatography using a Dowex 50W-X4 (H+) ion-exchange resin.[2]

-

Washing: The column is washed with distilled water to remove unbound impurities.

-

Elution: The desired alkaloid, castanospermine, is eluted from the column using 2 N aqueous ammonium hydroxide.[2]

-

Further Purification: The eluted fractions containing castanospermine can be further purified using techniques such as recrystallization to achieve a high degree of purity (>98%).[4]

Caption: Workflow for the isolation of castanospermine.

Development of Celgosivir: A Prodrug Approach

While castanospermine demonstrated interesting biological activity, including antiviral properties, its therapeutic potential was limited, in part due to its highly polar nature, which can affect cell permeability.[3] To address this, a prodrug of castanospermine, Celgosivir (6-O-butanoylcastanospermine), was developed.[5] Celgosivir is designed to be more readily absorbed in vivo and is then rapidly converted to the active compound, castanospermine, by endogenous esterases.[6][7][8] This modification enhances its antiviral potency.[9]

Caption: Relationship between the source, natural product, and prodrug.

Mechanism of Antiviral Action

Celgosivir's antiviral activity is host-directed, meaning it targets a host cell process that viruses exploit for their replication rather than targeting a viral protein directly.[8] The active form, castanospermine, is an inhibitor of α-glucosidase I, an enzyme located in the endoplasmic reticulum (ER).[8][10]

The N-linked Glycosylation Pathway and Viral Evasion:

-

Many viruses, particularly enveloped viruses, have glycoproteins on their surface that are crucial for proper folding, assembly, and entry into host cells.

-

These glycoproteins undergo post-translational modification in the ER, a process known as N-linked glycosylation.

-

A key step in this pathway is the trimming of terminal glucose residues from a precursor oligosaccharide by α-glucosidases I and II.

-

This trimming allows the viral glycoproteins to interact with ER chaperones like calnexin and calreticulin, which ensure their correct folding.[11]

Inhibition by Castanospermine:

-

Castanospermine inhibits α-glucosidase I, preventing the removal of the terminal glucose residue from the N-linked glycans of newly synthesized viral glycoproteins.[11]

-

This disruption of the trimming process leads to misfolded glycoproteins.[4]

-

The accumulation of misfolded proteins can induce the unfolded protein response (UPR) in the host cell.[9]

-

Ultimately, the production of infectious viral particles is reduced because the improperly folded glycoproteins cannot be correctly assembled into new virions.[9]

Caption: Celgosivir's mechanism of action via α-glucosidase I inhibition.

Quantitative Data Summary

Celgosivir has been evaluated against a range of viruses in preclinical studies and in human clinical trials, most notably for dengue fever and hepatitis C.

In Vitro Antiviral Activity

| Virus | Assay | Cell Line | IC50 / EC50 | Reference |

| HIV-1 | - | - | 2.0 ± 2.3 µM | [12] |

| Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | - | 16 µM | [12] |

| Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | - | 47 µM | [12] |

| Dengue Virus Serotype 2 (DENV-2) | - | - | 0.2 µM | [12] |

| Dengue Virus Serotypes 1, 3, & 4 | - | - | < 0.7 µM | [12] |

In Vivo Efficacy in Animal Models

In a mouse model of lethal dengue infection (AG129 mice), Celgosivir demonstrated significant protective effects.

| Dosing Regimen | Outcome | Reference |

| 50 mg/kg twice daily for 5 days | Full protection from lethal infection | [12] |

| 50, 25, or 10 mg/kg twice daily | More protective than a single 100 mg/kg daily dose | [12] |

Human Clinical Trial Pharmacokinetics (CELADEN Trial)

The CELADEN trial was a Phase 1b, randomized, placebo-controlled study to evaluate the efficacy and safety of Celgosivir in patients with dengue fever.[6][13]

| Parameter | Value (Mean ± SD) | Reference |

| Dosing Regimen | 400 mg loading dose, then 200 mg twice daily for 5 days | [6][7] |

| Castanospermine Cmax | 5730 ng/mL (30.2 µM) | [7] |

| Castanospermine Cmin | 430 ng/mL (2.23 µM) | [7] |

| Castanospermine Half-life | 2.5 ± 0.6 hours | [7] |

| Oral Clearance (CL/F) | 132 ± 28 mL/min | [7] |

| Volume of Distribution (V/F) | 28.2 ± 9.1 L | [7] |

Note: In the CELADEN trial, while Celgosivir was found to be safe and well-tolerated, it did not significantly reduce viral load or fever duration compared to the placebo group.[9][13]

Conclusion

Celgosivir is a testament to the potential of natural products in modern drug discovery. Originating from the seeds of Castanospermum australe, the journey from the isolation of castanospermine to the chemical synthesis of its more potent prodrug, Celgosivir, highlights a rational approach to drug development. Its host-directed mechanism of action, the inhibition of α-glucosidase I, offers a broad-spectrum antiviral strategy. While clinical trials in dengue patients did not meet primary efficacy endpoints, the data gathered on its safety, pharmacokinetics, and mechanism of action provide a valuable foundation for future research into iminosugar-based antiviral therapies. Further optimization of dosing regimens and exploration of its efficacy against other glycosylated viruses may yet unlock the full therapeutic potential of this molecule.[14]

References

- 1. Castanospermine - Wikipedia [en.wikipedia.org]

- 2. EP0202661A2 - Isolation of castanospermine and its use as an antidiabetic agent - Google Patents [patents.google.com]

- 3. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. scispace.com [scispace.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Efficacy and safety of celgosivir in patients with dengue fever (CELADEN): a phase 1b, randomised, double-blind, placebo-controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Celgosivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor with a broad spectrum of antiviral activity against a range of enveloped viruses.[1][2] Its mechanism of action is host-directed, targeting the host enzyme α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] By inhibiting this enzyme, Celgosivir disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Celgosivir, detailing its activity against various viruses, the experimental protocols used for its evaluation, and the underlying molecular pathways.

Mechanism of Action: Inhibition of Glycoprotein Processing

Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I. This enzyme is the first in a series of glucosidases in the endoplasmic reticulum that trim glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This trimming process is a critical step in the quality control cycle of glycoprotein folding, mediated by the chaperones calnexin and calreticulin. Many viral envelope glycoproteins are heavily glycosylated and rely on this host cell machinery for their correct folding and subsequent assembly into new virions.

By inhibiting α-glucosidase I, Celgosivir prevents the initial trimming of glucose residues, leading to the accumulation of misfolded viral glycoproteins. These improperly folded proteins are retained in the ER, targeted for degradation, and are not incorporated into new viral particles, thus reducing the yield of infectious virions.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral efficacy of Celgosivir has been evaluated against a variety of enveloped viruses. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50), which represent the concentrations of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also included to indicate the drug's selectivity index (SI = CC50/EC50 or IC50).

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Flaviviridae | Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | - | - |

| Dengue Virus (DENV-2) | - | - | 0.2 | - | - | |

| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | Plaque Assay | 16 | - | - | |

| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | Cytopathic Effect Assay | 47 | - | - | |

| Hepatitis C Virus (HCV) surrogate: Bovine Viral Diarrhea Virus (BVDV) | - | In vitro assay | 1.27 | - | - | |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | - | - | 2.0 ± 2.3 | - | - |

| Coronaviridae | SARS-CoV-2 | Vero E6 | - | Dose-dependent inhibition | - | - |

| Herpesviridae | Cytomegalovirus (CMV) | - | - | Active in vitro | - | - |

| Orthomyxoviridae | Influenza Virus | - | - | Active in vitro | - | - |

Data compiled from multiple sources.[1][2][3] Note that for some viruses, specific quantitative data were not available in the reviewed literature, but in vitro activity was reported.

Experimental Protocols

The in vitro antiviral activity of Celgosivir is typically assessed using a variety of cell-based assays. The choice of assay depends on the virus and the specific endpoint being measured. Below are detailed methodologies for key experiments.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying the inhibition of infectious virus production.

a. Cell Seeding:

-

A suitable host cell line (e.g., Vero cells for Dengue virus) is seeded in 24- or 48-well plates to form a confluent monolayer.[4]

b. Compound Preparation:

-

Celgosivir is serially diluted to various concentrations in a suitable solvent (e.g., DMSO) and then further diluted in cell culture medium.

c. Virus Infection and Treatment:

-

The cell monolayer is infected with a known amount of virus, typically at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a short adsorption period (e.g., 1-2 hours), the viral inoculum is removed, and the cells are washed.

-

The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the different concentrations of Celgosivir. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques."[5]

d. Incubation and Staining:

-

The plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

After incubation, the cells are fixed (e.g., with formaldehyde) and stained with a dye such as crystal violet, which stains the living cells. Plaques appear as clear zones where the cells have been killed by the virus.[4]

e. Data Analysis:

-

The number of plaques in each well is counted.

-

The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug).

-

The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

a. Cell Seeding:

-

Host cells are seeded in 96-well plates and allowed to adhere overnight.

b. Treatment and Infection:

-

The cells are treated with serial dilutions of Celgosivir.

-

Immediately after treatment, the cells are infected with a viral dose that causes significant CPE within a few days.

c. Incubation and Viability Measurement:

-

The plates are incubated until the virus control wells show a clear cytopathic effect.

-

Cell viability is then assessed using a variety of methods, such as:

-

MTT or XTT assay: Measures the metabolic activity of living cells.

-

Neutral Red uptake: Measures the accumulation of a dye in the lysosomes of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[3]

-

d. Data Analysis:

-

The percentage of cell protection is calculated for each drug concentration relative to the cell control (no virus, no drug) and the virus control.

-

The EC50 value is determined from the dose-response curve.

HCV Replicon Assay

For Hepatitis C Virus, which is difficult to culture in the laboratory, a replicon system is often used to study viral replication.

a. Cell Lines:

-

Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene, such as luciferase.[6][7]

b. Compound Treatment:

-

The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of Celgosivir.[6]

c. Incubation and Reporter Gene Assay:

-

The plates are incubated for a defined period (e.g., 48-72 hours).

-

The level of HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).[7]

d. Data Analysis:

-

The percentage of inhibition of replicon replication is calculated for each drug concentration.

-

The EC50 value is determined from the resulting dose-response curve.

Conclusion

Celgosivir demonstrates a broad-spectrum antiviral activity in vitro against a number of clinically significant enveloped viruses. Its host-targeted mechanism of action, the inhibition of α-glucosidase I, presents a high barrier to the development of viral resistance. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working on the evaluation and development of novel antiviral therapies. Further studies are warranted to fully elucidate the in vitro antiviral profile of Celgosivir against a wider range of emerging and re-emerging viral pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Pre-clinical Pharmacology and Toxicology of Celgosivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celgosivir (6-O-butanoyl-castanospermine) is a prodrug of castanospermine, an alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe. It is a potent inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway in the endoplasmic reticulum. This host-targeted mechanism of action confers broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV) (as suggested by activity against the surrogate Bovine Viral Diarrhea Virus, BVDV). This technical guide provides a comprehensive overview of the pre-clinical pharmacology and toxicology of Celgosivir, summarizing key data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows. While extensive pre-clinical efficacy data is available, comprehensive pre-clinical toxicology data is not widely published. This guide reflects the currently accessible information.

Pre-clinical Pharmacology

Mechanism of Action

Celgosivir is rapidly metabolized to its active form, castanospermine, which inhibits the host enzyme α-glucosidase I.[1][2] This enzyme is responsible for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) on newly synthesized viral glycoproteins.[3] Inhibition of this step leads to misfolding of viral glycoproteins, which are then retained in the endoplasmic reticulum and targeted for degradation via the unfolded protein response (UPR).[4] This disruption of glycoprotein processing prevents the assembly and release of mature, infectious virions.[5]

Figure 1: Mechanism of action of Celgosivir.

In Vitro Antiviral Activity

Celgosivir has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes its inhibitory concentrations (IC50) and effective concentrations (EC50) against several key viruses.

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Plaque Assay | 16 | [5] |

| MDBK | Cytopathic Effect Assay | 47 | [5] | |

| - | In vitro assay | 1.27 | [2] | |

| Human Immunodeficiency Virus (HIV-1) | HIV-infected cells | Glycoprotein processing inhibition | 20 | [2] |

| - | Antiviral activity | 2.0 ± 2.3 | [2] | |

| Dengue Virus (DENV-1, 3, 4) | - | - | < 0.7 | [2] |

| Dengue Virus (DENV-2) | - | - | 0.2 | [2] |

In Vivo Efficacy

Pre-clinical in vivo studies, primarily in mouse models of Dengue virus infection, have demonstrated the efficacy of Celgosivir in reducing viremia and increasing survival.

| Animal Model | Virus Strain | Dosing Regimen | Key Findings | Reference |

| AG129 Mice | Mouse-adapted DENV | 50 mg/kg, twice daily (BID) for 5 days | Fully protected from lethal infection, even with treatment delayed by 48 hours. | [2] |

| AG129 Mice | Mouse-adapted DENV | 10, 25, or 50 mg/kg BID vs. 100 mg/kg once daily | Twice-a-day regimen was more protective than a single daily dose. | [2] |

| AG129 Mice | Mouse-adapted DENV-2 | 25 mg/kg BID castanospermine vs. 50 mg/kg BID Celgosivir | Celgosivir was approximately twice as potent as castanospermine. | [6] |

| AG129 Mice | DENV-2 (clinical strain) | - | Significantly reduced viremia by 88% (treatment at infection) and 55% (treatment delayed by 1 day). | [7] |

| AG129 Mice (ADE model) | Mouse-adapted DENV-2 | - | Effective in a lethal antibody-dependent enhancement (ADE) model. | [4] |

Pharmacokinetics (ADME)

Celgosivir is a prodrug designed for improved oral bioavailability compared to its active metabolite, castanospermine.

| Parameter | Species | Key Findings | Reference |

| Absorption | In vitro (JM-1, B16F10 cells) | Celgosivir showed 30-50 fold higher uptake into cells compared to castanospermine. | [8] |

| In vivo | Well absorbed in vivo. | [1][2] | |

| Metabolism | In vitro & In vivo | Rapidly converted to castanospermine. | [1][2][6] |

| Pharmacokinetics in Mice | - | Celgosivir is rapidly metabolized to castanospermine. The steady-state minimum concentration of castanospermine is a critical parameter for efficacy. | [6][9] |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of Celgosivir.

Methodology:

-

Cell Line: A suitable cell line (e.g., MDBK for BVDV studies) is seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of Celgosivir. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: The luminescence signals are compared to the vehicle control to determine the concentration of Celgosivir that causes a 50% reduction in cell viability (CC50).[2]

In Vivo Dengue Virus Mouse Model

Objective: To evaluate the in vivo efficacy of Celgosivir against Dengue virus infection.

Methodology:

-

Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are commonly used as they are susceptible to DENV infection.[1]

-

Virus Infection: Mice are infected with a lethal dose of a mouse-adapted DENV strain (e.g., S221 strain of DENV-2).

-

Treatment: Celgosivir is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules (e.g., 50 mg/kg BID for 5 days). Treatment can be initiated at the time of infection or delayed.

-

Monitoring: Animals are monitored daily for survival and clinical signs of disease.

-

Viremia Measurement: Blood samples are collected at various time points post-infection to quantify viral load using methods such as plaque assays or quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Survival curves are generated and compared between treated and control groups. Viremia levels are also compared to assess the antiviral effect of the treatment.[2][6]

Figure 2: Workflow for in vivo efficacy testing in a Dengue mouse model.

Pre-clinical Toxicology

The toxicology of castanospermine, the active metabolite of Celgosivir, has been studied to some extent. At doses higher than 250 mg/kg in mice, castanospermine was associated with weight loss, diarrhea, and other signs of gastrointestinal toxicity.[8]

The following sections describe the standard types of pre-clinical toxicology studies that are typically conducted for a new drug candidate.

Acute, Sub-chronic, and Chronic Toxicity

These studies are designed to evaluate the potential toxicity of a drug after single and repeated administrations.

-

Acute Toxicity: Involves the administration of a single, high dose to animals (typically rodents and a non-rodent species) to determine the immediate effects and the median lethal dose (LD50).

-

Sub-chronic Toxicity (e.g., 28-day or 90-day studies): The drug is administered daily for a period of 28 or 90 days to two species (a rodent and a non-rodent). These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[15]

-

Chronic Toxicity (e.g., 6-month or longer): Similar to sub-chronic studies but with a longer duration of administration, intended to assess the long-term effects of the drug.

Genotoxicity

Genotoxicity studies are conducted to assess the potential of a drug to damage genetic material. A standard battery of tests includes:[16][17][18]

-

Ames Test: A bacterial reverse mutation assay to detect gene mutations.[19][20][21]

-

In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in mammalian cells.

-

In Vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-forming potential of a drug. These are generally required for drugs intended for long-term use.

Reproductive and Developmental Toxicology

These studies assess the potential effects of a drug on fertility and fetal development.[3][5][8][22][23][24][25][26][27][28]

-

Fertility and Early Embryonic Development: Evaluates the effects on male and female fertility and early stages of pregnancy.

-

Embryo-fetal Development: Assesses the potential for the drug to cause birth defects when administered during organogenesis.

-

Pre- and Postnatal Development: Examines the effects of the drug on the later stages of pregnancy, delivery, and lactation, as well as the growth and development of the offspring.

Figure 3: Standard pre-clinical toxicology studies for an IND submission.

Conclusion

Celgosivir is a promising host-targeted antiviral agent with a well-defined mechanism of action and demonstrated pre-clinical efficacy against several important human viral pathogens, most notably Dengue virus. Its prodrug design enhances cellular uptake and in vivo potency. While clinical studies have provided some insights into its safety profile in humans, a comprehensive public repository of its pre-clinical toxicology data is not available. The information presented in this guide, based on published literature and general regulatory requirements, provides a foundational understanding of the pre-clinical pharmacology and toxicology of Celgosivir for researchers and drug development professionals. Further investigation into the complete pre-clinical safety data package would be necessary for a full risk assessment.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 5. Non‐clinical considerations for supporting accelerated inclusion of pregnant women in pre‐licensure clinical trials with anti‐HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]

- 8. fda.gov [fda.gov]

- 9. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. criver.com [criver.com]

- 17. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scitovation.com [scitovation.com]

- 19. Evaluation of the mutagenic and genotoxic activities of anti-hepatitis B analogs of beta-L-adenosine by the Ames test and the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Developmental and reproductive toxicology - ERBC [erbc-group.com]

- 25. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2016 and 2017 | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 26. researchgate.net [researchgate.net]

- 27. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Reproductive Toxicology - IITRI [iitri.org]

A Technical Guide to the Chemical Synthesis and Derivatives of Celgosivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a 6-O-butanoyl ester derivative of the natural product castanospermine, is an oral prodrug that has garnered significant interest in the field of antiviral research.[1] It functions as a potent inhibitor of α-glucosidase I, a host enzyme crucial for the proper folding and maturation of viral glycoproteins.[2][3] By disrupting this host-mediated process, Celgosivir exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including Flaviviruses such as the dengue virus, as well as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[4] This technical guide provides a comprehensive overview of the chemical synthesis of Celgosivir, its mechanism of action, and available data on its derivatives.

Chemical Synthesis of Celgosivir

The most widely adopted synthetic route to Celgosivir (6-O-butanoylcastanospermine) commences with its parent compound, castanospermine. The key challenge in this synthesis is the regioselective acylation of the C-6 hydroxyl group among the four secondary hydroxyl groups of castanospermine. A highly effective one-pot procedure has been developed to achieve this selective butanoylation.[5]

Experimental Protocol: One-Pot Synthesis of Celgosivir

This procedure, adapted from improved methods, allows for the efficient synthesis of Celgosivir with a high yield.[5]

Materials:

-

Castanospermine

-

Bis(tributyltin) oxide

-

Toluene

-

Butyryl chloride

-

Ethanol

-

Anhydrous Hydrogen Chloride (HCl) in ethanol or isopropanol

-

Heptane

Procedure:

-

A mixture of castanospermine and bis(tributyltin) oxide (in a molar ratio of approximately 1:1.8) in toluene is heated to reflux. A Dean-Stark trap is used to azeotropically remove water from the reaction mixture.

-

After complete water removal (typically after 3-4 hours), the reaction mixture is cooled to a low temperature (e.g., -15°C to -10°C).

-

Butyryl chloride (approximately 1.8 molar equivalents relative to castanospermine) is added dropwise to the cooled solution, maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred for a designated period (e.g., 2 hours).

-

The reaction is then quenched by the addition of ethanol.

-

Anhydrous hydrogen chloride (in ethanol or isopropanol) is added to the mixture to precipitate the hydrochloride salt of Celgosivir.

-

The resulting solid is collected by filtration, washed with a non-polar solvent such as heptane, and dried under vacuum to yield 6-O-butanoylcastanospermine hydrochloride.

This improved one-pot procedure has been reported to achieve a yield of approximately 83%.[5] Earlier methods involving dibutyltin oxide in methanol followed by in-situ treatment with an acid chloride and triethylamine resulted in lower yields ranging from 18% to 44%.[5]

Quantitative Data on Celgosivir Synthesis

| Parameter | Value | Reference |

| Starting Material | Castanospermine | [5] |

| Key Reagents | Bis(tributyltin) oxide, Butyryl chloride | [5] |

| Solvent | Toluene | [5] |

| Reported Yield | 83% | [5] |

Mechanism of Action: Inhibition of Viral Glycoprotein Processing

Celgosivir's antiviral activity stems from its ability to inhibit the host enzyme α-glucosidase I located in the endoplasmic reticulum (ER). This enzyme is responsible for the initial trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Inhibition of this crucial step leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The improper folding of viral envelope proteins prevents the assembly of mature, infectious virions, thereby halting the viral life cycle.

Caption: Mechanism of action of Celgosivir in the endoplasmic reticulum.

Derivatives of Celgosivir

While Celgosivir itself is a derivative of castanospermine, dedicated research on further derivatives of 6-O-butanoylcastanospermine is limited in publicly available literature. However, extensive research has been conducted on other 6-O-acyl derivatives of castanospermine to explore their structure-activity relationships (SAR). These studies provide valuable insights into how modifications to the acyl chain at the C-6 position can influence antiviral activity and toxicity.

The general synthetic approach to these derivatives follows a similar principle to the Celgosivir synthesis, involving the regioselective acylation of castanospermine at the 6-position with various acyl chlorides or anhydrides.

Antiviral Activity of Celgosivir and Related Compounds

The antiviral efficacy of Celgosivir has been demonstrated against a variety of viruses. The following table summarizes key in vitro and in vivo data.

| Compound | Virus | Assay | Activity (IC50 / EC50) | Reference |

| Celgosivir | HIV-1 | --- | 2.0 ± 2.3 μM (IC50) | [6] |

| Celgosivir | Bovine Viral Diarrhoea Virus (BVDV) | Plaque Assay | 16 μM (IC50) | [6] |

| Celgosivir | Bovine Viral Diarrhoea Virus (BVDV) | Cytopathic Effect Assay | 47 μM (IC50) | [6] |

| Celgosivir | Dengue Virus 2 (DENV2) | --- | 0.2 μM (EC50) | [6] |

| Celgosivir | Dengue Virus 1, 3, 4 (DENV1, 3, 4) | --- | < 0.7 μM (EC50) | [6] |

| Celgosivir | α-glucosidase | --- | 0.7 µg/ml (IC50) | [7] |

| Castanospermine | HIV-infected cells (glycoprotein processing) | --- | 254 μM (IC50) | [6] |

| Celgosivir | HIV-infected cells (glycoprotein processing) | --- | 20 μM (IC50) | [6] |

Pharmacokinetic studies in mice have shown that Celgosivir is rapidly metabolized to its active form, castanospermine. In a lethal mouse model of dengue virus infection, a twice-daily regimen of Celgosivir was found to be more protective than a single daily dose, highlighting the importance of maintaining a minimum concentration of the active compound.

Experimental Workflow for Antiviral Activity Assessment

The evaluation of Celgosivir and its derivatives' antiviral activity typically follows a standardized workflow.

Caption: General experimental workflow for in vitro antiviral evaluation.

Conclusion

Celgosivir represents a promising class of host-targeting antiviral agents with a well-defined mechanism of action. Its chemical synthesis from castanospermine is efficient and high-yielding. While the exploration of direct Celgosivir derivatives is not extensively documented, the broader class of 6-O-acyl castanospermine analogs provides a rich area for future research and development. The data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon in the ongoing effort to develop novel and effective antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. U.S. Patent for Ladder mountable container Patent (Patent # D 300,563 issued April 4, 1989) - Justia Patents Search [patents.justia.com]

- 3. jocpr.com [jocpr.com]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Celgosivir's potential as a broad-spectrum antiviral

An In-depth Technical Guide to the Broad-Spectrum Antiviral Potential of Celgosivir

Executive Summary

Celgosivir, an oral prodrug of the natural iminosugar castanospermine, represents a compelling host-directed approach to antiviral therapy. By inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum, celgosivir disrupts the proper folding of viral glycoproteins, a critical step for the maturation and replication of many enveloped viruses. This mechanism confers a broad spectrum of activity and presents a higher barrier to the development of viral resistance compared to direct-acting antivirals. This document provides a comprehensive technical overview of celgosivir, summarizing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical evaluation against a range of viruses, including Dengue virus, Hepatitis C virus, and SARS-CoV-2. Detailed experimental methodologies and quantitative data are presented to serve as a resource for researchers and drug development professionals.

Mechanism of Action

Celgosivir (6-O-butanoyl-castanospermine) is rapidly absorbed and converted in vivo to its active form, castanospermine.[1][2] Castanospermine inhibits the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum (ER).[3] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[2]

For many enveloped viruses, the correct glycosylation and subsequent folding of their envelope proteins are essential for forming infectious viral particles. By preventing the trimming of the terminal glucose residue, celgosivir disrupts the interaction between viral glycoproteins and ER-resident chaperones like calnexin and calreticulin.[4][5] This leads to protein misfolding, accumulation of immature viral proteins in the ER, and ultimately, the inhibition of viral assembly and secretion.[6][7] This host-targeted mechanism makes it broadly active against enveloped viruses that rely on this glycosylation pathway.[2][8]

For instance, in Dengue virus (DENV), celgosivir treatment leads to the misfolding and accumulation of the non-structural protein 1 (NS1) in the ER, contributing to its antiviral effect.[6]

References

- 1. Celgosivir - Wikipedia [en.wikipedia.org]

- 2. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for Celgosivir Treatment in Dengue Virus Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated antiviral activity against all four serotypes of the dengue virus (DENV) in preclinical studies.[1][2] Its mechanism of action centers on the inhibition of a host-cell enzyme, α-glucosidase I, which is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER).[1][2] This disruption leads to misfolded viral proteins, particularly the envelope (E) and non-structural protein 1 (NS1), ultimately reducing the production of infectious virions.[1][3] This document provides detailed application notes and protocols for the use of Celgosivir in dengue virus cell culture experiments, intended to guide researchers in virology and antiviral drug development.

Mechanism of Action

Celgosivir exerts its antiviral effect by targeting the host's N-linked glycosylation pathway. Specifically, it inhibits α-glucosidase I, an enzyme responsible for the initial trimming of glucose residues from nascent N-linked glycans on glycoproteins within the ER.[4][5] For enveloped viruses like dengue, correct glycosylation and subsequent folding of viral envelope proteins (prM and E) are essential for the assembly and secretion of infectious progeny virions.

By inhibiting α-glucosidase I, Celgosivir leads to the accumulation of improperly folded viral glycoproteins.[4] This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[1][3] However, in the context of a viral infection, this disruption in protein folding proves detrimental to the virus, leading to the retention and degradation of viral proteins and a significant reduction in the yield of infectious virus particles.[3] Studies have specifically shown that Celgosivir treatment causes the misfolding and accumulation of the DENV NS1 protein in the endoplasmic reticulum.[3]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of Celgosivir against various dengue virus serotypes in different cell lines.

Table 1: In Vitro Efficacy of Celgosivir against Dengue Virus Serotypes

| Dengue Serotype | Cell Line | EC50 (µM) | Reference |

| DENV-1 | Various | < 0.7 | [6] |

| DENV-2 | Various | 0.2 | [6] |

| DENV-3 | Various | < 0.7 | [6] |

| DENV-4 | Various | < 0.7 | [6] |

| DENV (unspecified) | Primary Human Macrophages | 5 | [7] |

Table 2: Cytotoxicity of Celgosivir

| Cell Line | Assay | CC50 (µM) | Reference |

| Not Specified | Not Specified | > 50 (implied) | General Safety Profile |

Note: Specific CC50 values are not consistently reported across the reviewed literature, but Celgosivir is generally considered to have a favorable safety profile in vitro.

Experimental Protocols

Dengue Virus Plaque Assay for Titer Determination

This protocol is used to quantify the amount of infectious virus in a sample.

Materials:

-

BHK-21 (Baby Hamster Kidney) or Vero cells

-

24-well plates

-

Growth medium (e.g., RPMI 1640 or DMEM with 10% FBS)

-

Serum-free medium

-

Dengue virus stock

-

Methylcellulose overlay medium (0.8% methylcellulose in growth medium with 2% FBS)

-

Formaldehyde (3.7%)

-

Crystal Violet solution (1%)

Procedure:

-

Seed BHK-21 or Vero cells in 24-well plates to form a confluent monolayer overnight.

-

Prepare 10-fold serial dilutions of the virus sample in serum-free medium.

-

Remove the growth medium from the cells and infect with 100 µL of each virus dilution.

-

Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus and prevent the cell monolayer from drying out.

-

After incubation, remove the virus inoculum.

-

Overlay the cells with 1 mL of methylcellulose overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator. Incubation time will vary depending on the DENV serotype and cell line used (typically 4-5 days for BHK-21 and 5-8 days for Vero cells).[8]

-

After the incubation period, fix the cells by adding 1 mL of 3.7% formaldehyde per well and incubate for at least 30 minutes.

-

Carefully remove the overlay and formaldehyde.

-

Stain the cells with 1% Crystal Violet solution for 15-20 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the plaques (clear zones where cells have been lysed by the virus). The virus titer is expressed as plaque-forming units per milliliter (PFU/mL).

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol determines the concentration of Celgosivir that inhibits viral replication.

Materials:

-

Confluent cell monolayers (e.g., BHK-21, Vero) in 24-well plates

-

Dengue virus stock (at a concentration that produces a countable number of plaques)

-

Celgosivir stock solution

-

Growth medium and serum-free medium

-

Methylcellulose overlay medium

-

Reagents for plaque assay (Formaldehyde, Crystal Violet)

Procedure:

-

Prepare serial dilutions of Celgosivir in the growth medium.

-

Infect the confluent cell monolayers with dengue virus as described in the plaque assay protocol (steps 1-4).

-

After viral adsorption, remove the inoculum.

-

Add 1 mL of methylcellulose overlay medium containing the different concentrations of Celgosivir to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubate, fix, and stain the plates as described in the plaque assay protocol (steps 7-11).

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

-

The EC50 (50% effective concentration) is determined by plotting the percentage of plaque reduction against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of Celgosivir on the host cells.

Materials:

-

Cells (same type as used in the antiviral assay)

-

96-well plates

-

Growth medium

-

Celgosivir stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or solubilization buffer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of Celgosivir in the growth medium.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of Celgosivir to the wells. Include a cell-only control (no drug).

-

Incubate the plate for the same duration as the antiviral assay.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration compared to the cell-only control.

-

The CC50 (50% cytotoxic concentration) is determined by plotting the percentage of cell viability against the drug concentration.

Visualizations

Caption: Workflow for evaluating Celgosivir's antiviral activity.

Caption: Celgosivir's mechanism of action in dengue-infected cells.

References

- 1. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. Dengue and dengue hemorrhagic fever fact sheet 117 [storage.googleapis.com]

- 5. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Extended Evaluation of Virological, Immunological and Pharmacokinetic Endpoints of CELADEN: A Randomized, Placebo-Controlled Trial of Celgosivir in Dengue Fever Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Celgosivir in a Lethal Mouse Model of Dengue Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Celgosivir, an α-glucosidase I inhibitor, in a lethal mouse model of dengue virus (DENV) infection. The data and protocols are compiled from preclinical studies aimed at evaluating the in vivo efficacy of Celgosivir as a potential therapeutic agent against dengue fever.

Mechanism of Action

Celgosivir is a pro-drug of castanospermine and functions by inhibiting the host enzyme α-glucosidase I in the endoplasmic reticulum.[1] This inhibition disrupts the proper folding of viral glycoproteins, such as the DENV non-structural protein 1 (NS1), leading to their misfolding and accumulation in the endoplasmic reticulum.[2] This process ultimately reduces the production of infectious virions.[3] Celgosivir has demonstrated potent inhibitory activity against all four serotypes of the dengue virus in preclinical studies.[2][4]

Key Findings from Preclinical Studies

In vivo studies utilizing the AG129 mouse model, which is deficient in type I and II interferon receptors and thus highly susceptible to DENV infection, have demonstrated the protective efficacy of Celgosivir.[1] Treatment with Celgosivir has been shown to enhance survival rates, reduce viremia (viral load in the blood), and modulate the host's immune response.[1][2] Notably, the antiviral effect is dose- and schedule-dependent, with twice-daily dosing regimens showing greater efficacy than once-daily administration.[4]

Data Presentation

Table 1: Survival Efficacy of Celgosivir in a Lethal DENV ADE Mouse Model

| Treatment Group | Dosage Regimen | Survival Rate (%) | Reference |

| Celgosivir | 50 mg/kg twice daily (BID) | 100% | [5] |

| Celgosivir | 25 mg/kg twice daily (BID) | 63% | [5] |

| Celgosivir | 10 mg/kg twice daily (BID) | 13% | [5] |

| Celgosivir | 100 mg/kg once daily (QD) | 0% | [5] |

| Placebo | Vehicle control | 0% | [5] |

Antibody-Dependent Enhancement (ADE) model mimics a secondary dengue infection.

Table 2: Viremia Reduction with Celgosivir Treatment in DENV-2 Infected AG129 Mice

| Treatment Group | Dosage | Treatment Start | Viremia Reduction (fold change) | P-value | Reference |

| Celgosivir | 50 mg/kg BID | Day 0 post-infection | 6.8 | P=0.00127 | [5] |

| Celgosivir | 50 mg/kg BID | Day 0 post-infection | 7.8 | P=0.0002 | [5] |

| Celgosivir | 50 mg/kg BID | Day 0 post-infection | 12.5 | P=0.0041 | [5] |

| Celgosivir | 50 mg/kg BID | Day 3 post-infection | No significant reduction | - | [6][7] |

BID: twice daily

Experimental Protocols

Lethal Mouse Model of Dengue Infection (AG129 mice)

This protocol describes the establishment of a lethal dengue virus infection in AG129 mice, which are deficient in both interferon-α/β and -γ receptors.

Materials:

-

AG129 mice (8-12 weeks old)

-

Mouse-adapted dengue virus strain (e.g., DENV-2 S221)

-

Cell culture medium (e.g., DMEM)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for injection

Procedure:

-

Virus Preparation: Propagate the mouse-adapted DENV strain in a suitable cell line (e.g., C6/36 or Vero cells). Determine the virus titer using a plaque assay. Dilute the virus stock in sterile PBS or cell culture medium to the desired lethal dose.

-

Infection: Infect AG129 mice intravenously (i.v.) or intraperitoneally (i.p.) with the prepared lethal dose of the virus. The specific dose will depend on the virus strain and mouse colony and should be predetermined in pilot experiments.

-

Monitoring: Monitor the mice daily for signs of illness, including weight loss, ruffled fur, lethargy, and mortality. Record survival data for a predetermined period (e.g., 21 days).

-

Viremia Measurement: Collect blood samples at specified time points post-infection (e.g., daily for the first week). Separate the serum and determine the viral load using a plaque assay or quantitative real-time PCR (qRT-PCR).

Celgosivir Treatment Protocol

This protocol outlines the administration of Celgosivir to DENV-infected AG129 mice.

Materials:

-

Celgosivir (6-O-butanoyl castanospermine)

-

Vehicle for dissolving Celgosivir (e.g., sterile water or PBS)

-

Oral gavage needles

Procedure:

-

Drug Preparation: Prepare a stock solution of Celgosivir in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administration: Administer Celgosivir orally to the mice using an oral gavage needle. The treatment can be initiated at different time points relative to infection (e.g., on the day of infection or at the peak of viremia) to evaluate its therapeutic window.[6]

-

Dosing Regimen: A common and effective regimen is twice-daily (BID) administration.[4] For example, a dose of 50 mg/kg given every 12 hours.

-

Control Group: A control group of mice should receive the vehicle alone following the same administration schedule.

-

Efficacy Assessment: Evaluate the efficacy of the treatment by comparing the survival rates and mean viremia levels between the Celgosivir-treated and placebo-treated groups.

Visualizations

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US11000516B2 - Dosing regimens of celgosivir for the prevention of dengue - Google Patents [patents.google.com]